An In-depth Technical Guide to 2-Bromo-3-(trifluoromethoxy)pyridine (CAS Number: 1206978-11-1)
An In-depth Technical Guide to 2-Bromo-3-(trifluoromethoxy)pyridine (CAS Number: 1206978-11-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Detailed experimental data and peer-reviewed literature specifically focused on 2-Bromo-3-(trifluoromethoxy)pyridine are limited in the public domain. This guide has been compiled based on available information from chemical suppliers and by inferring properties, synthesis, and reactivity from closely related analogues. The experimental protocols provided are hypothetical and should be adapted and optimized based on laboratory results.
Introduction
2-Bromo-3-(trifluoromethoxy)pyridine is a halogenated and trifluoromethoxylated pyridine derivative. Such compounds are of significant interest in medicinal chemistry and drug discovery. The pyridine scaffold is a common motif in many biologically active compounds. The presence of a bromine atom provides a versatile handle for a variety of cross-coupling reactions, enabling the synthesis of more complex molecules. The trifluoromethoxy group (-OCF3) is a lipophilic electron-withdrawing group that can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This unique combination of functional groups makes 2-Bromo-3-(trifluoromethoxy)pyridine a potentially valuable building block for the synthesis of novel pharmaceutical candidates.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-3-(trifluoromethoxy)pyridine is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1206978-11-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₆H₃BrF₃NO | Chemical Supplier Catalogs[1] |
| Molecular Weight | 241.99 g/mol | Chemical Supplier Catalogs[1] |
| Appearance | Inferred to be a solid or liquid | Based on related compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF) | Based on related compounds |
Synthesis
Proposed Synthetic Pathway
The synthesis could proceed via the reaction of 2-bromo-3-hydroxypyridine with a suitable trifluoromethylating agent. A common method for the introduction of a trifluoromethoxy group is the use of Umemoto's or Togni's reagents. A hypothetical two-step procedure is outlined below.
Caption: Proposed synthesis of 2-Bromo-3-(trifluoromethoxy)pyridine.
Hypothetical Experimental Protocol
Step 1: Formation of the O-aryl thiocarbonate intermediate
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To a stirred solution of 2-bromo-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous THF or DMF) under an inert atmosphere (e.g., nitrogen or argon), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
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Allow the reaction mixture to stir at room temperature for 30 minutes to ensure complete formation of the corresponding alkoxide.
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Cool the mixture back to 0 °C and add thiophosgene (1.2 eq) dropwise.
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Let the reaction warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield the O-aryl thiocarbonate intermediate.
Step 2: Fluorinative desulfurization
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Dissolve the O-aryl thiocarbonate intermediate (1.0 eq) in a suitable solvent (e.g., anhydrous dichloromethane).
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Add a fluorinating agent such as antimony trifluoride (SbF₃) with a catalytic amount of antimony pentachloride (SbCl₅) or silver(I) fluoride (AgF).
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Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
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Wash the filtrate with aqueous sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to obtain 2-Bromo-3-(trifluoromethoxy)pyridine.
Predicted Spectroscopic Data
No specific spectroscopic data for 2-Bromo-3-(trifluoromethoxy)pyridine has been found in the public domain. However, expected NMR and mass spectrometry data can be predicted based on its structure and data from analogous compounds.
| Technique | Predicted Data |
| ¹H NMR | Three signals in the aromatic region (δ 7.0-8.5 ppm), likely exhibiting coupling patterns consistent with a 2,3-disubstituted pyridine ring. |
| ¹³C NMR | Six signals are expected. The carbon attached to the trifluoromethoxy group would appear as a quartet due to coupling with the fluorine atoms. The carbon attached to the bromine would also be identifiable. |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group is expected. |
| Mass Spec (EI) | The molecular ion peak (M⁺) would be observed at m/z ≈ 241 and 243 with an intensity ratio of approximately 1:1, characteristic of a compound containing one bromine atom. Fragmentation would likely involve the loss of the trifluoromethoxy group or bromine atom. |
Reactivity and Potential Applications
The chemical reactivity of 2-Bromo-3-(trifluoromethoxy)pyridine is dictated by the pyridine ring and its two functional groups.
Cross-Coupling Reactions
The bromine atom at the 2-position of the pyridine ring is expected to be susceptible to various palladium-catalyzed cross-coupling reactions. This makes the compound a valuable building block for introducing the 3-(trifluoromethoxy)pyridyl moiety into larger molecules.
Caption: Potential cross-coupling reactions of the title compound.
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Suzuki Coupling: Reaction with boronic acids or esters would yield 2-aryl-3-(trifluoromethoxy)pyridines.
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Buchwald-Hartwig Amination: Amination with various primary or secondary amines would provide access to 2-amino-3-(trifluoromethoxy)pyridine derivatives.
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Sonogashira Coupling: Coupling with terminal alkynes would result in 2-alkynyl-3-(trifluoromethoxy)pyridines.
Applications in Drug Discovery
The trifluoromethoxy group is a valuable substituent in medicinal chemistry due to its ability to improve the metabolic stability and pharmacokinetic profile of drug candidates. The 2-bromo-3-(trifluoromethoxy)pyridine scaffold could be used to synthesize novel compounds with potential activities in various therapeutic areas, including but not limited to:
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Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.
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GPCR Modulators: Pyridine derivatives are known to interact with various G-protein coupled receptors.
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Agrochemicals: The trifluoromethyl and pyridine moieties are present in numerous pesticides and herbicides.
Safety and Handling
Specific safety data for 2-Bromo-3-(trifluoromethoxy)pyridine is not available. However, based on analogous compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. It is likely to be harmful if swallowed, inhaled, or absorbed through the skin. For detailed safety information, refer to the Safety Data Sheet (SDS) from the supplier.
Conclusion
2-Bromo-3-(trifluoromethoxy)pyridine is a promising but currently under-characterized building block for chemical synthesis. Its combination of a reactive bromine handle and a metabolically robust trifluoromethoxy group on a pyridine core makes it an attractive starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further research is needed to fully elucidate its properties, reactivity, and biological activity.
